molecular formula C12H20ClIN2OS B14664035 Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride CAS No. 41287-55-2

Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride

Cat. No.: B14664035
CAS No.: 41287-55-2
M. Wt: 402.72 g/mol
InChI Key: LDHXSKPYAZKHNX-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an ethanethiol group, a pyridyloxy group, and an iodinated pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. The process begins with the iodination of 2-pyridinol to form 5-iodo-2-pyridinol. This intermediate is then reacted with 1-bromopentane to yield 5-(5-iodo-2-pyridyloxy)pentane. The final step involves the reaction of this intermediate with ethanethiol and hydrochloric acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The iodinated pyridine ring plays a crucial role in these interactions, facilitating binding to active sites and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride

Uniqueness

Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to the presence of the iodinated pyridine ring, which imparts distinct chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its brominated, chlorinated, and fluorinated counterparts .

Properties

CAS No.

41287-55-2

Molecular Formula

C12H20ClIN2OS

Molecular Weight

402.72 g/mol

IUPAC Name

2-[5-(5-iodopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C12H19IN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H

InChI Key

LDHXSKPYAZKHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)OCCCCCNCCS.Cl

Origin of Product

United States

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